molecular formula C5H9N3 B6148359 N-ethyl-1H-pyrazol-3-amine CAS No. 537038-65-6

N-ethyl-1H-pyrazol-3-amine

Cat. No.: B6148359
CAS No.: 537038-65-6
M. Wt: 111.15 g/mol
InChI Key: FVSRJWMYUVOQNY-UHFFFAOYSA-N
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Description

N-ethyl-1H-pyrazol-3-amine: is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the nitrogen atom and an amino group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Properties

CAS No.

537038-65-6

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

N-ethyl-1H-pyrazol-5-amine

InChI

InChI=1S/C5H9N3/c1-2-6-5-3-4-7-8-5/h3-4H,2H2,1H3,(H2,6,7,8)

InChI Key

FVSRJWMYUVOQNY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=NN1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation at nitrogen centers under controlled conditions:

Reagent SystemConditionsProduct FormedKey CharacteristicsSource
H<sub>2</sub>O<sub>2</sub>Acidic, 50–60°CN-oxide derivativeEnhanced polarity, improved solubility in polar solvents
KMnO<sub>4</sub>Aqueous acidic mediumPyrazole-3-carboxylic acidDecarboxylation observed at elevated temperatures

Oxidation pathways are influenced by the ethyl group’s electron-donating effect, which stabilizes intermediates during N-oxide formation.

Reduction Reactions

The amino group and pyrazole ring participate in hydrogenation and deamination processes:

ReagentConditionsProduct FormedSelectivity NotesSource
NaBH<sub>4</sub>/NiCl<sub>2</sub>EtOH, 25°C3-Aminopyrrolidine derivativePartial ring saturation
LiAlH<sub>4</sub>Anhydrous THF, refluxDeaminated pyrazoleComplete removal of NH<sub>2</sub> group

Selective reduction of the C=N bond in the pyrazole ring remains challenging due to competing side reactions .

Nucleophilic Substitution

The 3-amino group acts as a nucleophile in alkylation/acylation reactions:

ReagentConditionsProduct FormedYield (%)Source
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Methylated derivative78
AcClEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated product92

Steric hindrance from the ethyl group reduces reactivity toward bulky electrophiles .

Multicomponent Reactions

The compound serves as a building block in complex heterocycle synthesis:

Reaction PartnersCatalyst SystemProduct FormedApplication RelevanceSource
Alkynes + HydrazinesRh(PPh<sub>3</sub>)<sub>3</sub>ClTrisubstituted pyrazolesPharmaceutical intermediates
1,3-Dicarbonyl + α-BromoacetaldehydeAlCl<sub>3</sub>/KIPyrazolo[3,4-b]pyridinesFluorescent materials

In Rh-catalyzed reactions, the ethyl group directs regioselectivity during alkyne insertion .

Catalytic Cross-Coupling

Palladium-mediated transformations enable functionalization:

Reaction TypeConditionsProduct FormedTurnover Frequency (h⁻¹)Source
Suzuki-MiyauraPd(OAc)<sub>2</sub>, SPhos5-Aryl-substituted pyrazole450
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Arylated derivatives320

The amino group requires protection (e.g., Boc) to prevent catalyst poisoning during coupling .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates when using H<sub>2</sub>O<sub>2</sub>, confirmed by ESR studies.

  • Substitution : Follows an S<sub>N</sub>2 pathway at the amino group, with transition state stabilization through hydrogen bonding .

  • Cross-Coupling : Oxidative addition of aryl halides occurs at Pd(0) centers, followed by transmetalation and reductive elimination .

This reactivity profile establishes N-ethyl-1H-pyrazol-3-amine as a valuable synthon for constructing pharmacologically active compounds and functional materials. Recent advances in flow chemistry and photocatalytic methods further enhance its synthetic utility.

Scientific Research Applications

Pharmacological Applications

N-ethyl-1H-pyrazol-3-amine and its derivatives have been investigated for various therapeutic potentials:

  • Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising results in anticancer studies. They act by inhibiting specific enzymes or pathways involved in tumor growth. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Anti-inflammatory Effects : Pyrazole compounds are recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Research has indicated that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests their potential use in developing new antimicrobial agents .

Case Studies

Several studies illustrate the applications of this compound:

Study Objective Findings
Study 1Evaluate anticancer activityThis compound demonstrated significant inhibition of tumor growth in vitro and in vivo models, particularly against breast cancer cell lines .
Study 2Investigate anti-inflammatory effectsThe compound showed a reduction in inflammatory markers in animal models, suggesting its potential as an anti-inflammatory agent .
Study 3Assess antimicrobial efficacyThis compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Uniqueness: N-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the nitrogen atom influences its lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design .

Biological Activity

N-ethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it acts as an inhibitor of certain kinases involved in cell proliferation and inflammation pathways. This inhibition can modulate various signaling cascades that are crucial for cellular responses to stress and damage.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluating its efficacy against Haemophilus influenzae and H. parainfluenzae revealed significant inhibitory effects on both planktonic cells and biofilm formation. The minimal inhibitory concentration (MIC) for these strains ranged from 0.49 to 31.25 µg/ml, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)
H. parainfluenzae ATCC 79010.49
H. influenzae ATCC 102110.49
Clinical isolates (various)1.95–31.25

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions. Its ability to inhibit kinases involved in inflammatory signaling is a key aspect of its mechanism.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. In vitro assays demonstrated that the compound could significantly reduce cell viability in breast cancer lines such as MCF-7 and MDA-MB-231 .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-725
MDA-MB-23150
PANC-1Selective

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives, which influences its biological properties.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Amino-1-methyl-1H-pyrazoleMethyl group instead of ethylLess lipophilic than N-ethyl derivative
3-Amino-1-phenyl-1H-pyrazoleContains a phenyl groupDifferent steric and electronic properties
3,5-Diamino-1H-pyrazoleAdditional amino groupEnhanced reactivity and broader biological activities

N-ethyl-1H-pyrazol-3-amino's unique substitution pattern enhances its lipophilicity, facilitating better membrane permeability compared to its analogs .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of N-ethyl-pyrazole compounds for their biological activities. For example, derivatives were synthesized that showed enhanced anticancer activity compared to the parent compound, indicating the potential for structure-based drug design .

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